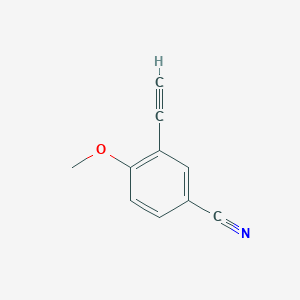

3-Ethynyl-4-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-3-9-6-8(7-11)4-5-10(9)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQRMFKWXZQYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586556 | |

| Record name | 3-Ethynyl-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204919-70-0 | |

| Record name | 3-Ethynyl-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynyl 4 Methoxybenzonitrile

Direct Construction of the Ethynyl (B1212043) Group on a Substituted Benzonitrile (B105546) Core

This approach focuses on introducing the alkyne functionality onto a benzonitrile ring that already possesses the methoxy (B1213986) and a suitable leaving group.

Cross-Coupling Strategies for Alkyne Introduction (e.g., Sonogashira Coupling with Halogenated Benzonitriles)

The Sonogashira coupling is a widely utilized and powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com The reaction can be carried out under mild conditions, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org

For the synthesis of 3-Ethynyl-4-methoxybenzonitrile, a common precursor is a halogenated version of 4-methoxybenzonitrile (B7767037), such as 3-iodo-4-methoxybenzonitrile (B1628733) or 3-bromo-4-methoxybenzonitrile. The reactivity of the aryl halide is generally in the order of I > Br > Cl. rsc.org The coupling partner is a terminal alkyne, often a protected form like trimethylsilylacetylene, which is then deprotected in situ or in a subsequent step. organic-chemistry.org

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com

Table 1: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne Source | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Iodo-4-methoxybenzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (B128534) | THF | Good |

| 3-Bromo-4-methoxybenzonitrile | Phenylacetylene | Pd(acac)₂/PPh₃ | - | - | High (up to 98%) nih.gov |

| Aryl Iodides/Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Tetrabutylammonium acetate | - | Good (at room temp) organic-chemistry.org |

| Aryl Bromides | Alkynes | Pd/P(t-Bu)₃, ZnCl₂ | - | - | General applicability organic-chemistry.org |

This table presents generalized conditions and representative findings from various Sonogashira coupling reactions. Specific yields for this compound may vary based on precise conditions.

Elimination Reactions Leading to Terminal Alkynes

The formation of an alkyne through elimination reactions is a classical approach in organic synthesis. chemistrysteps.com This typically involves the double dehydrohalogenation of a dihalide. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a suitable precursor would be a 1,1-dihaloethyl or 1,2-dihaloethyl substituted 4-methoxybenzonitrile.

The reaction is generally carried out using a strong base, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common and effective choice. chemistrysteps.comlibretexts.org Two equivalents of the base are required to eliminate two molecules of hydrogen halide. chemistrysteps.commasterorganicchemistry.com If a terminal alkyne is the product, a third equivalent of base is often necessary because the terminal alkyne proton is acidic enough to be deprotonated by the strong base. chemistrysteps.commasterorganicchemistry.com A subsequent workup with water or a mild acid is then required to reprotonate the alkynide and yield the terminal alkyne. chemistrysteps.com

The mechanism proceeds through two successive E2 elimination steps. youtube.com The first elimination yields a vinyl halide intermediate, which then undergoes a second elimination to form the alkyne. masterorganicchemistry.com

Nitrile Group Formation on Ethynyl- and Methoxy-Substituted Benzene (B151609) Scaffolds

This alternative synthetic strategy begins with a benzene ring that already contains the 3-ethynyl and 4-methoxy groups. The final step is the introduction or formation of the nitrile group.

Aldehyde Oximation and Dehydration Methods

A common pathway to synthesize nitriles is through the dehydration of aldoximes, which are themselves formed from aldehydes. nih.gov In this approach, the starting material is 3-ethynyl-4-methoxybenzaldehyde. nih.gov

The first step is the reaction of the aldehyde with hydroxylamine (B1172632), typically as hydroxylamine hydrochloride, to form the corresponding aldoxime. sciencemadness.orggoogle.com This reaction can be performed in various solvents, and a weak base is often added to neutralize the HCl. sciencemadness.org

The subsequent step is the dehydration of the aldoxime to the nitrile. This can be achieved using a variety of dehydrating agents, such as acetic anhydride, thionyl chloride, or Burgess reagent. sciencemadness.orgresearchgate.net Some methods also describe the use of catalysts, like simple iron salts, for the dehydration step, which can be performed under nitrile-free conditions. nih.gov One-pot procedures, where the aldehyde is converted directly to the nitrile without isolating the intermediate oxime, have also been developed. google.com

Table 2: Reagents for Aldehyde to Nitrile Conversion

| Starting Material | Intermediate | Key Reagents | Key Features |

|---|

Direct Cyanation Approaches

Direct cyanation involves the introduction of a cyanide group onto an aromatic ring, typically by displacing a halide. The starting material for this synthesis of this compound would be a 1-halo-3-ethynyl-4-methoxybenzene.

Palladium-catalyzed cyanation of aryl halides is a prevalent method for synthesizing benzonitriles. rsc.orgrsc.org Various cyanide sources can be used, including potassium cyanide, sodium cyanide, or less toxic alternatives like potassium ferrocyanide. rsc.orgorganic-chemistry.org The reaction conditions, including the choice of catalyst, ligands, and solvent, have been extensively developed to improve efficiency and functional group tolerance. rsc.orgorganic-chemistry.org

Nickel-catalyzed reductive cyanation offers another route, using an electrophilic cyanating reagent like 2-methyl-2-phenyl malononitrile, which avoids the release of free cyanide. acs.orgnih.gov

Oxidative Cleavage Reactions Leading to Nitriles

While less common for this specific target molecule, oxidative cleavage reactions represent a potential, albeit more complex, route to nitriles. These reactions involve the cleavage of a carbon-carbon bond to form a C≡N triple bond. masterorganicchemistry.com

One conceptual approach could involve a manganese oxide-catalyzed tandem oxidative cleavage/ammoxidation of an appropriately substituted alkene or alkyne precursor. acs.org For instance, a substrate with a vinyl or a larger unsaturated group at the 3-position of 4-methoxybenzonitrile could potentially be cleaved and converted to the nitrile under specific reaction conditions with an oxygen source and ammonia. acs.org However, the direct application of this method to synthesize this compound would be highly dependent on the specific precursor and the chemoselectivity of the reaction, given the presence of the reactive ethynyl group.

Convergent Synthesis Approaches Incorporating this compound Fragments

A convergent synthesis is a highly efficient strategy in which different fragments of a target molecule are synthesized independently and then assembled late in the synthetic sequence. For this compound, the most logical and widely practiced convergent approach is the Sonogashira cross-coupling reaction. wikipedia.orgnih.gov This powerful carbon-carbon bond-forming reaction joins an aryl halide with a terminal alkyne, making it perfectly suited for introducing the ethynyl group onto the benzonitrile core.

The general scheme involves the coupling of two key building blocks:

An aryl halide fragment: 3-Bromo-4-methoxybenzonitrile or the more reactive 3-Iodo-4-methoxybenzonitrile .

An alkyne fragment: This is typically a protected form of acetylene, such as Trimethylsilylacetylene (TMSA) , to prevent unwanted side reactions like homocoupling.

Catalytic Systems and Reagents for Enhanced Synthetic Efficiency

The success of the Sonogashira coupling is critically dependent on the catalytic system and the reagents employed. The choice of catalyst, ligands, and base can significantly influence reaction rate, yield, and purity.

Transition metals are the cornerstone of the Sonogashira reaction.

Palladium Catalysis: The primary catalyst is a palladium(0) species, which drives the main catalytic cycle. libretexts.org Although various Pd(0) sources can be used, they are often generated in situ from more stable palladium(II) precatalysts. These precatalysts are activated under the reaction conditions to form the catalytically active 14-electron Pd(0) complex. libretexts.org Classic precatalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). libretexts.org Modern systems often employ air-stable palladium precatalysts featuring bulky, electron-rich phosphine (B1218219) ligands which can improve catalytic efficiency and substrate scope. nih.gov

Copper Co-catalysis: The classic Sonogashira reaction employs a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. youtube.comyoutube.com The role of the copper is to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. youtube.com This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. The use of copper allows the reaction to proceed under very mild conditions, often at or slightly above room temperature. wikipedia.orgyoutube.com However, a significant drawback of using copper is the potential for oxidative homocoupling of the alkyne (Glaser coupling), which forms an undesirable byproduct. wikipedia.org This necessitates running the reaction under an inert atmosphere.

Copper-Free Sonogashira Reactions: To circumvent the issue of Glaser coupling, copper-free variants of the Sonogashira reaction have been developed. wikipedia.orgnih.gov These reactions typically require more forcing conditions or the use of highly efficient, specialized phosphine ligands and different bases to facilitate the direct reaction of the alkyne with the palladium center. libretexts.orgacs.org

Other Transition Metals: While palladium is by far the most common catalyst, other transition metals have been explored for similar transformations. Nickel-catalyzed Sonogashira-type couplings have been developed, offering a less expensive alternative, though they may still require a copper co-catalyst. wikipedia.org Iron-catalyzed cross-couplings have also been investigated as a cheaper and less toxic option. wikipedia.org

Table 1: Common Palladium Catalysts and Ligands for Sonogashira Coupling

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | Classic, widely used, but can be air-sensitive. |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | 1-5 | Air-stable Pd(II) precatalyst. |

| Pd₂(dba)₃ | (None added, or custom) | 0.5-2 | Common Pd(0) source for use with custom ligands. |

| Pd(OAc)₂ | (None added, or custom) | 1-5 | Air-stable Pd(II) source, requires in situ reduction. |

| [DTBNpP]Pd(crotyl)Cl | Di-tert-butylneopentylphosphine | 1-2.5 | Air-stable, monoligated precatalyst for room-temperature, copper-free reactions. nih.gov |

| CataCXium® A | Di(1-adamantyl)-n-butylphosphine | 2-4 | Bulky, electron-rich phosphine ligand enabling efficient copper-free couplings. acs.org |

The Sonogashira coupling is fundamentally a transition-metal-catalyzed process, and there are no established organocatalytic versions that replace the role of palladium. The term "organocatalysis" typically refers to the use of small, metal-free organic molecules to accelerate a reaction. While the phosphine ligands used in the reaction are organic molecules, their function is to modify the electronic and steric properties of the metal center, not to act as the primary catalyst themselves.

However, the reaction is critically base-mediated . The base plays several crucial roles in the reaction mechanism:

It deprotonates the terminal alkyne to form the acetylide nucleophile. In copper-catalyzed systems, this facilitates the formation of the copper acetylide. youtube.com

It neutralizes the hydrogen halide (e.g., HBr) that is formed as a byproduct of the reaction.

Commonly used bases are amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which can often double as the reaction solvent. youtube.com In copper-free systems, inorganic bases are frequently used to promote the reaction. Stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) can be effective. libretexts.orgacs.org While these are essential reagents, they are consumed stoichiometrically and are not considered catalysts in the traditional sense.

Fine-tuning the reaction conditions is essential for maximizing the yield and purity of this compound.

Solvent Effects: The choice of solvent can significantly impact the solubility of the reagents and the reaction rate. Common solvents for Sonogashira couplings include:

Amine bases: Triethylamine can serve as both the base and the solvent.

Aprotic polar solvents: N,N-Dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are widely used due to their ability to dissolve the various components of the reaction mixture. acs.org

Apolar solvents: Toluene is another common choice, particularly in reactions with specific ligand systems. acs.org

Green Solvents: To improve the environmental footprint of the synthesis, protocols using water as a solvent have been developed, often requiring the use of specific water-soluble ligands or surfactants. organic-chemistry.org

Temperature: A major advantage of the Sonogashira reaction is that it often proceeds under mild thermal conditions. Copper-catalyzed reactions can frequently be run at room temperature or with gentle heating (e.g., 40-80 °C). youtube.comacs.org Copper-free reactions may require higher temperatures to achieve reasonable reaction rates. The use of microwave irradiation has been shown to dramatically reduce reaction times, accelerating the coupling of even challenging substrates like aryl chlorides. nih.gov

Additives: Beyond the catalyst and base, other additives can be crucial.

Copper(I) Salts: As discussed, CuI is the most important additive in the classic Sonogashira protocol.

Phase-Transfer Catalysts: In aqueous or biphasic systems, additives like tetra-n-butylammonium bromide (TBAB) can be used to facilitate the transfer of reagents between phases. wikipedia.org

Protecting Groups: The strategic use of a protecting group on the alkyne, such as a trimethylsilyl (B98337) (TMS) group, is a critical consideration. The TMS group prevents the formation of homocoupled diynes and can be easily removed in a separate step after the coupling is complete.

Table 2: Influence of Reaction Parameters on Sonogashira Coupling

| Parameter | Condition | Effect on Synthesis of this compound |

|---|---|---|

| Aryl Halide | 3-Iodo-4-methoxybenzonitrile | More reactive, allows for milder conditions, but often more expensive. |

| 3-Bromo-4-methoxybenzonitrile | Less reactive, may require higher temperatures or more active catalysts, but more economical. | |

| Catalyst System | Pd/Cu Co-catalyzed | Allows for mild, room-temperature reactions; risk of alkyne homocoupling. wikipedia.org |

| Copper-Free | Avoids homocoupling byproducts; may require stronger bases or higher temperatures. nih.gov | |

| Base | Amine (e.g., Triethylamine) | Standard for Cu-catalyzed reactions; acts as base and solvent. youtube.com |

| Inorganic (e.g., Cs₂CO₃) | Often used in copper-free protocols to improve efficiency. libretexts.org | |

| Temperature | Room Temperature to 40 °C | Sufficient for reactive substrates (aryl iodides) with a CuI co-catalyst. |

| 60-100 °C or Microwave | Often required for less reactive substrates (aryl bromides) or for copper-free systems. nih.gov | |

| Solvent | DMF, THF, Toluene | Standard organic solvents providing good solubility for reagents. acs.org |

Chemical Reactivity and Transformations of 3 Ethynyl 4 Methoxybenzonitrile

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions. The terminal nature of the alkyne, with its acidic proton, further expands its reactivity profile.

[2+2+2] Cycloaddition Reactions with Diynes and Other Unsaturated Substrates

The [2+2+2] cycloaddition is a powerful method for the construction of six-membered rings, and terminal alkynes like 3-ethynyl-4-methoxybenzonitrile are excellent substrates for this transformation. These reactions are typically catalyzed by transition metals such as cobalt, rhodium, and nickel. When co-cyclized with diynes, this compound can lead to the formation of highly substituted benzene (B151609) derivatives. The regioselectivity of the cycloaddition can often be controlled by the nature of the catalyst and the substituents on the reacting partners.

For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions of terminal alkynes are a well-established method for synthesizing substituted benzenes. researchgate.netyoutube.comnih.gov Similarly, rhodium and ruthenium catalysts are also effective for such transformations. nih.govfishersci.canih.gov While specific examples with this compound are not extensively documented, the reactivity of the closely related 4-methoxyphenylacetylene in [4+2] cycloadditions suggests its potential to participate in these reactions. fishersci.cadatapdf.com The reaction of this compound with a suitable diyne in the presence of a cobalt catalyst would be expected to yield a substituted biphenyl (B1667301) derivative.

A notable application of this type of reactivity is the synthesis of isoquinolines. Although not a [2+2+2] cycloaddition in the strictest sense, related transition-metal-catalyzed annulation reactions of alkynes with appropriate nitrogen-containing partners can afford isoquinoline (B145761) scaffolds. sigmaaldrich.comchemspider.comwikipedia.orgijrpc.com

Table 1: Plausible [2+2+2] Cycloaddition Reaction of this compound

| Reactants | Catalyst | Product Type |

| This compound, 1,7-octadiyne | Co₂(CO)₈ | Substituted Biphenyl |

| This compound, Acrylonitrile | Ni(cod)₂ | Substituted Pyridine |

This table presents hypothetical reactions based on known reactivity patterns of similar alkynes.

1,3-Dipolar Cycloaddition Reactions (e.g., Click Chemistry with Azides)

The ethynyl group of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. sigmaaldrich.comlibretexts.org The most prominent example of this reactivity is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. sigmaaldrich.com This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and mild reaction conditions. khanacademy.orgnih.govmasterorganicchemistry.commasterorganicchemistry.com

The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would be expected to proceed smoothly to afford the corresponding 1,4-disubstituted 1,2,3-triazole. The methoxy (B1213986) and nitrile groups on the benzene ring are generally well-tolerated in these reactions.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach, typically yielding the 1,5-disubstituted triazole regioisomer. datapdf.comdoubtnut.comrsc.orgrsc.orgwikipedia.orgnih.gov This alternative regioselectivity provides access to a different set of triazole products from the same starting materials.

Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) represents a catalyst-free approach where a strained cyclooctyne (B158145) reacts with an azide. libretexts.orgleah4sci.comyoutube.comthermofisher.comsigmaaldrich.com While this compound itself is not strained, it can react with strained azides in a similar fashion.

Table 2: Representative 1,3-Dipolar Cycloaddition Reactions

| Reaction Type | Azide Partner | Catalyst | Product |

| CuAAC | Benzyl azide | Cu(I) | 1-(Benzyl)-4-(2-cyano-5-methoxyphenyl)-1H-1,2,3-triazole |

| RuAAC | Benzyl azide | [Cp*RuCl] | 1-(Benzyl)-5-(2-cyano-5-methoxyphenyl)-1H-1,2,3-triazole |

Product names are hypothetical based on expected regioselectivity.

Hydrometallation and Related Addition Reactions

The terminal alkyne of this compound can undergo various hydrometallation reactions, where a metal-hydride bond adds across the carbon-carbon triple bond. A common example is hydroboration, which involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, 9-BBN) to the alkyne. masterorganicchemistry.comrsc.orgleah4sci.comthermofisher.com The subsequent oxidation of the resulting organoborane typically yields an aldehyde or a ketone, depending on the alkyne substitution. For a terminal alkyne like this compound, hydroboration-oxidation would be expected to yield 2-(4-methoxy-3-cyanophenyl)acetaldehyde.

Hydrosilylation, the addition of a silicon-hydride bond across the triple bond, is another important transformation. This reaction is often catalyzed by transition metals like platinum or rhodium and results in the formation of vinylsilanes, which are versatile synthetic intermediates. Similarly, hydrostannylation involves the addition of an organotin hydride to the alkyne.

Oxidative Functionalizations of the Alkyne

The ethynyl group can be subjected to various oxidative transformations. Oxidative cleavage of the carbon-carbon triple bond can be achieved using strong oxidizing agents like ozone or potassium permanganate, leading to the formation of a carboxylic acid. wikipedia.orgthieme-connect.deresearchgate.netsemanticscholar.org In the case of this compound, this would result in the formation of 4-methoxy-3-cyanobenzoic acid.

Another important oxidative reaction is the Glaser-Hay coupling, which is a copper-catalyzed aerobic dimerization of terminal alkynes to form symmetrical 1,3-diynes. mdpi.comcore.ac.ukorganic-chemistry.orgnih.govyoutube.com This reaction would lead to the formation of 1,4-bis(2-cyano-5-methoxyphenyl)buta-1,3-diyne.

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic additions to the electrophilic carbon atom. nih.govdoubtnut.comsigmaaldrich.com

Nucleophilic Additions to the Nitrile (e.g., Formation of Amidines, Tetrazoles)

The nitrile group is susceptible to attack by nucleophiles. For instance, the addition of amines to the nitrile, often catalyzed by Lewis acids or by activation of the amine with a strong base, leads to the formation of amidines. The electronic nature of the substituents on the benzonitrile (B105546) can influence the reaction rate, with electron-withdrawing groups generally favoring the reaction. sigmaaldrich.com

A particularly important transformation of the nitrile group is its conversion to a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide, most commonly sodium azide. youtube.comyoutube.com Various catalysts, including zinc salts, amine hydrochlorides, and cobalt complexes, have been employed to facilitate this transformation under relatively mild conditions. The resulting 5-substituted 1H-tetrazole is considered a bioisostere of a carboxylic acid group, making this transformation valuable in medicinal chemistry.

Table 3: Nucleophilic Addition Reactions of the Nitrile Group

| Reagent | Catalyst/Conditions | Product Type |

| Ammonia (B1221849) | Lewis Acid (e.g., AlCl₃) | Amidine |

| Sodium Azide | ZnBr₂ or Et₃N·HCl in DMF | Tetrazole |

This table outlines general transformations applicable to the nitrile group of this compound.

Reductive Transformations to Amines

The nitrile group of this compound can be reduced to a primary amine, a valuable transformation in organic synthesis. This reduction can be achieved through several methods, including catalytic hydrogenation and the use of stoichiometric reducing agents. wikipedia.orgchemguide.co.uk

Catalytic hydrogenation is an economical and widely used method for the reduction of nitriles to primary amines. wikipedia.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Group 10 metals such as Raney nickel, palladium black, and platinum dioxide. wikipedia.org Ruthenium complexes, for instance, have been shown to be effective for the hydrogenation of various nitriles to primary amines with good yields and chemoselectivity. nih.gov Another option is the use of cobalt boride, which can also be regioselective for the formation of primary amines. wikipedia.org The general reaction for the catalytic hydrogenation of a nitrile to a primary amine is as follows:

R-C≡N + 2 H₂ → R-CH₂NH₂ wikipedia.org

However, under certain reaction conditions, the intermediate imine can be attacked by the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org The choice of catalyst, solvent, pH, temperature, and hydrogen pressure are crucial factors in maximizing the yield of the primary amine. wikipedia.org

Alternatively, stoichiometric reducing agents can be employed for the non-catalytic reduction of nitriles to amines. Potent reducing agents such as lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), and diborane (B8814927) (B₂H₆) are effective for this transformation. chemguide.co.ukmsu.edu The reaction with LiAlH₄ is typically carried out in an ether solvent like diethyl ether, followed by an acidic workup to yield the primary amine. chemguide.co.uk It is important to note that sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles. chemguide.co.uk Cobalt-catalyzed hydrosilane reductions have also been developed as a practical method for converting nitriles to primary amines. acs.org

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Description |

| Catalytic Hydrogenation | |

| Raney Nickel | A widely used, cost-effective catalyst. |

| Palladium Black | An effective Group 10 metal catalyst. |

| Platinum Dioxide | Another common Group 10 metal catalyst. |

| Ruthenium Complexes | Offer high efficiency and chemoselectivity. nih.gov |

| Cobalt Boride | Can be regioselective for primary amine formation. wikipedia.org |

| Stoichiometric Reducing Agents | |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent, requires anhydrous conditions. chemguide.co.uk |

| Lithium Borohydride (LiBH₄) | A strong reducing agent. |

| Diborane (B₂H₆) | Effective for the reduction of nitriles. msu.edu |

| Cobalt-catalyzed Hydrosilanes | A more recent, practical method. acs.org |

Conversion to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, a fundamental transformation in organic chemistry. weebly.comlibretexts.org This hydrolysis can be carried out under either acidic or basic conditions, with both methods proceeding through an amide intermediate. chemistrysteps.comchemguide.co.uk

Acidic Hydrolysis:

Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.orgchemguide.co.uk In the case of this compound, this would yield 3-ethynyl-4-methoxybenzoic acid. The ammonium (B1175870) salt of the acid is also formed as a byproduct. chemguide.co.uk

Alkaline Hydrolysis:

Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, also leads to the carboxylic acid. libretexts.orgchemguide.co.uk However, under these basic conditions, the carboxylic acid is formed as its salt (a carboxylate). chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified after the initial hydrolysis. libretexts.org Ammonia is produced as a byproduct in this process. chemguide.co.uk

The resulting 3-ethynyl-4-methoxybenzoic acid can then be converted into a variety of other carboxylic acid derivatives, such as esters, amides, and acyl halides, through standard synthetic methods. msu.eduyoutube.com For example, esters can be formed via Fischer esterification, and amides can be prepared through coupling reactions, often involving activating agents like dicyclohexylcarbodiimide. latech.eduthermofisher.com

Generation and Reactivity of this compound N-Oxides and Related 1,3-Dipoles

The nitrile group of this compound can be converted into a nitrile oxide, a highly useful 1,3-dipole. Nitrile oxides are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. nih.govbenthamdirect.com These reactions provide a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazoles and isoxazolines. nih.gov

Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides. The reaction of this compound would first involve its conversion to the corresponding aldoxime, followed by chlorination to yield 3-ethynyl-4-methoxybenzohydroximoyl chloride. Treatment of this hydroximoyl chloride with a base, such as triethylamine (B128534), then generates the this compound N-oxide. acs.org

The generated nitrile oxide can readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. nih.gov For instance, reaction with an alkyne will produce a substituted isoxazole, while reaction with an alkene will yield a substituted isoxazoline. benthamdirect.com These heterocyclic products are important scaffolds in medicinal chemistry. nih.gov

The cycloaddition reactions of nitrile oxides can be influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile. mdpi.com To avoid the unwanted dimerization of the nitrile oxide, which can decrease the yield of the desired cycloadduct, the reaction can be carried out using techniques like slow addition of the base or diffusion reagent mixing. mdpi.com

Table 2: Key Reactions of this compound N-Oxide

| Reactant | Product Type | Significance |

| Alkyne | Isoxazole | Synthesis of five-membered aromatic heterocycles. nih.gov |

| Alkene | Isoxazoline | Synthesis of five-membered non-aromatic heterocycles. benthamdirect.com |

The development of asymmetric 1,3-dipolar cycloadditions of nitrile oxides, often catalyzed by chiral Lewis acids, has become an important area of research for the enantioselective synthesis of chiral heterocyclic compounds. acs.org

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound can also participate in various chemical transformations.

Demethylation Reactions

The conversion of the methoxy group to a hydroxyl group, known as demethylation, is a common and important reaction. chem-station.com This transformation can be achieved using a variety of reagents, often under harsh conditions. chem-station.com

Strong Lewis acids are frequently employed for the O-demethylation of aryl methyl ethers. chem-station.com Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for this purpose. The reaction typically proceeds by coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid that can be used, although it is generally less reactive than BBr₃. chem-station.comnih.gov

Brønsted acids, such as a 47% aqueous solution of hydrobromic acid (HBr), can also be used for demethylation, often at elevated temperatures. chem-station.com The mechanism involves protonation of the methoxy oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com

In addition to chemical methods, enzymatic demethylation is also possible. For example, cytochrome P450 enzymes have been shown to efficiently demethylate para-substituted methoxybenzoic acid derivatives. rsc.org Catalytic methods, such as using a ruthenium-manganese oxide catalyst, have also been developed for the demethoxylation of methoxybenzenes. researchgate.net

Table 3: Common Reagents for the Demethylation of Aryl Methoxy Ethers

| Reagent | Type | Conditions |

| Boron Tribromide (BBr₃) | Lewis Acid | Often at low temperatures initially, then warming. chem-station.com |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Can require heating. nih.gov |

| 47% Hydrobromic Acid (HBr) | Brønsted Acid | High temperatures (e.g., ~130 °C). chem-station.com |

| Cytochrome P450 Enzymes | Biocatalyst | Mild, enzymatic conditions. rsc.org |

| Ru-MnOx/C Catalyst | Heterogeneous Catalyst | Hydrogen atmosphere and elevated temperatures. researchgate.net |

Participation in Chelation-Assisted Processes

The oxygen atom of the methoxy group in this compound possesses lone pairs of electrons that can coordinate with metal ions or other Lewis acidic species. This chelation can play a significant role in directing the regioselectivity of certain reactions on the aromatic ring.

For example, in ortho-lithiation reactions, the methoxy group can direct the deprotonation to the adjacent ortho position by coordinating with the lithium reagent. This provides a powerful method for the selective functionalization of the C-5 position of the aromatic ring.

Similarly, in reactions involving Lewis acids, such as Friedel-Crafts acylations, the methoxy group can form a complex with the Lewis acid catalyst. nih.gov This interaction can influence the reactivity and regioselectivity of the electrophilic aromatic substitution. In some cases, this chelation can make the aromatic ring more electron-deficient and susceptible to nucleophilic attack. nih.gov

Aromatic Ring Functionalization and Substitutions

The aromatic ring of this compound is susceptible to substitution reactions, primarily electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the methoxy group, the ethynyl group, and the nitrile group.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex). libretexts.org

The nitrile group (-CN) is a deactivating group and a meta-director for electrophilic aromatic substitution. sinica.edu.twlibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, which destabilizes the sigma complex, particularly when the positive charge is at the ortho or para positions. sinica.edu.tw

The directing effect of the ethynyl group is less pronounced than that of the methoxy or nitrile groups. It is generally considered to be a weakly deactivating group and a meta-director.

Given the opposing directing effects of the substituents on this compound, the position of electrophilic substitution will be a result of the combined influence of all three groups. The powerful activating and ortho, para-directing effect of the methoxy group is likely to dominate, directing incoming electrophiles to the positions ortho and para to it. The position ortho to the methoxy group (C-5) is also meta to the nitrile group, making it a likely site for substitution. The other position ortho to the methoxy group (C-3) is already substituted with the ethynyl group. The position para to the methoxy group (C-6) is ortho to the nitrile group, which is disfavored. Therefore, electrophilic substitution is most likely to occur at the C-5 position.

While electrophilic aromatic substitution is the more common pathway for functionalizing benzene rings, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. masterorganicchemistry.comyoutube.com SₙAr reactions are favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups ortho or para to a good leaving group. masterorganicchemistry.com The nitrile group is an activating group for SₙAr. masterorganicchemistry.com If this compound were to have a suitable leaving group (e.g., a halogen) on the ring, nucleophilic substitution could be a viable reaction pathway.

Table 4: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para libretexts.org |

| -C≡CH (Ethynyl) | Weakly Deactivating | Meta |

| -C≡N (Nitrile) | Deactivating | Meta sinica.edu.twlibretexts.org |

Directed C-H Activation and Functionalization

The presence of the nitrile group in this compound opens avenues for directed C-H activation, a powerful strategy for selective functionalization of otherwise inert C-H bonds. nih.gov Methodologies have been developed that utilize a nitrile-based template to achieve meta-selective C-H bond functionalization. nih.gov This approach is significant as directing groups have traditionally been limited to activating ortho positions. nih.gov

In a notable development, a silicon-based directing group has been shown to be effective for the meta-selective C-H activation of aromatic rings. nih.gov The electronic influence of a methoxy substituent, such as the one present in this compound, can work in concert with the directing group to enhance meta selectivity. nih.gov For instance, in a related system with a methoxy group, a high meta-to-other isomer ratio of 98:2 was achieved. nih.gov This suggests that the C-H bond at the C5 position of this compound would be the primary target for functionalization using such a strategy.

Rhodium-catalyzed meta-C–H alkynylation has also been reported using a directing group strategy, highlighting the potential to introduce further complexity at the meta position of arenes. rsc.org The post-synthetic modification of these meta-functionalized products, including the removal of the directing group and further functional group interconversions, has also been demonstrated. rsc.org

Table 1: Regioselectivity in Directed C-H Functionalization of a Methoxy-Substituted Arene

| Substrate Feature | Directing Group Strategy | Outcome | Reference |

| Methoxy substituent | Nitrile-based directing group with a silicon tether | Enhanced meta selectivity (meta:others = 98:2) | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on Related Activated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other activated arenes, proceeding through a two-step addition-elimination mechanism. libretexts.orgnih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

While this compound itself does not possess a typical leaving group for SNAr, understanding the reactivity of related activated arenes provides insight into its potential for such transformations if appropriately modified. For instance, the SNAr reaction of 4-nitrobenzonitrile (B1214597) with methoxide (B1231860) has been studied, demonstrating that such reactions can be sensitive to reaction conditions. wuxiapptec.com In this case, the conversion was improved with an excess of the nucleophile and the addition of a small amount of methanol. wuxiapptec.com

The reactivity of leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is considered evidence for a rate-determining nucleophilic addition step. nih.gov The scope of nucleophiles in these reactions is generally limited but is particularly useful for introducing oxygen and nitrogen nucleophiles. youtube.com

Table 2: Factors Influencing SNAr Reactions on Activated Benzonitriles

| Reactant System | Key Finding | Significance | Reference |

| 4-Nitrobenzonitrile and Methoxide | Conversion is sensitive to the amount of nucleophile and co-solvent. | Highlights the importance of precise reaction conditions in SNAr. | wuxiapptec.com |

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the existing substituents. libretexts.orgyoutube.com Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directors. libretexts.org

In the case of this compound, the benzene ring is substituted with a methoxy group (-OCH3) at C4, an ethynyl group (-C≡CH) at C3, and a cyano group (-CN) at C1. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The cyano and ethynyl groups are deactivating groups, withdrawing electron density from the ring. Deactivating groups without lone pairs adjacent to the ring are typically meta-directors. libretexts.org

The powerful ortho-, para-directing effect of the methoxy group will dominate the regioselectivity of electrophilic attack. The positions ortho to the methoxy group are C3 and C5, and the para position is C1. Since the C1 and C3 positions are already substituted, electrophilic attack will be directed to the C5 position. The deactivating nature of the cyano and ethynyl groups will further disfavor substitution at other positions. Therefore, electrophilic aromatic substitution on this compound is expected to occur with high regioselectivity at the C5 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent at C4 (-OCH3) | Substituent at C3 (-C≡CH) & C1 (-CN) | Predicted Position of Electrophilic Attack | Rationale |

| Activating, Ortho-, Para-directing | Deactivating, Meta-directing | C5 | The strong activating and directing effect of the methoxy group overrides the deactivating groups, directing the electrophile to the available ortho position. libretexts.orglibretexts.org |

Cascade and Domino Reactions Involving Multiple Functional Groups

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. 20.210.105arkat-usa.org These processes are highly efficient in terms of atom economy, time, and resources, and they enable the rapid construction of complex molecular architectures from simpler starting materials. 20.210.105

The trifunctional nature of this compound, with its nitrile, ethynyl, and methoxy-activated aromatic ring, makes it an ideal substrate for the design of cascade reactions. The ethynyl group can participate in various transformations, including cycloadditions and couplings. rsc.org The nitrile group can act as a precursor to other functional groups or participate directly in cyclization reactions. nih.gov

For example, cascade reactions involving ortho-carbonyl-substituted benzonitriles have been developed to synthesize isoindolin-1-ones. nih.gov While this compound lacks an ortho-carbonyl group, this illustrates the potential of the benzonitrile moiety to participate in such sequences. Furthermore, copper-catalyzed four-component cascade reactions involving alkynes have been reported for the synthesis of spirocycles, demonstrating the utility of the alkyne functional group in complex transformations. mdpi.com The development of domino reactions often leads to the formation of diverse heterocyclic ring systems. uni-rostock.de Given the array of functional groups in this compound, it represents a promising starting point for the discovery of novel cascade reactions leading to complex and potentially biologically active molecules.

Table 4: Functional Groups of this compound and their Potential Roles in Cascade Reactions

| Functional Group | Potential Reaction Type | Example from Related Systems | Reference |

| Ethynyl | Cycloadditions, Couplings | Copper-catalyzed four-component A3-based cascade reaction | mdpi.com |

| Nitrile | Cyclizations | Cascade reactions of ortho-carbonyl-substituted benzonitriles to form isoindolin-1-ones | nih.gov |

| Activated Benzene Ring | Annulations | Domino reactions of heterocyclic enamines with chromones | uni-rostock.de |

Mechanistic Investigations of 3 Ethynyl 4 Methoxybenzonitrile Transformations

Detailed Reaction Pathway Elucidation

Currently, there are no dedicated studies in the provided search results that elucidate the detailed reaction pathways for transformations specifically involving 3-ethynyl-4-methoxybenzonitrile. While this molecule can theoretically undergo a variety of reactions common to terminal alkynes, such as cycloadditions, Sonogashira couplings, and catalytic hydrogenations, the specific mechanistic routes, including the sequence of elementary steps, have not been detailed for this particular substrate.

For instance, in a potential Sonogashira coupling, the reaction would be expected to follow the general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.netrsc.orgnih.gov However, the electronic influence of the meta-cyano and para-methoxy substituents on the rates of these individual steps and the potential for side reactions remains uninvestigated for this specific molecule.

Identification and Characterization of Key Intermediates and Transition States

The direct observation or computational modeling of key intermediates and transition states in reactions of this compound is not described in the available literature. For related phenylacetylenes, mechanistic studies have sometimes identified intermediates like metal-alkyne (π-complexes) or metal-acetylide species. mdpi.comdigitellinc.com Transition state structures, which are critical for understanding reaction barriers and selectivity, have been modeled for general reactions like the ethynylation of ketones with phenylacetylene, but not specifically for reactions involving this compound. researchgate.netprinceton.eduberkeley.edunih.gov The specific energies and geometries of such transient species for this compound are yet to be determined.

Role of Catalysts and Reagents in Promoting Reaction Selectivity and Rate

The influence of different catalysts and reagents on the selectivity and rate of reactions with this compound has not been systematically studied. Research on other substituted alkynes demonstrates that the choice of metal catalyst (e.g., palladium, copper, rhodium), ligands, and reaction conditions can significantly impact the outcome, directing the reaction towards a desired product. researchgate.netnih.govmdpi.com For example, in catalytic hydrogenation, the choice of catalyst and solvent can influence whether the alkyne is reduced to an alkene or an alkane. researchgate.net Without specific studies, it is not possible to detail these effects for this compound.

Kinetic Isotope Effect Studies for Rate-Determining Step Analysis

No kinetic isotope effect (KIE) studies have been reported for reactions involving this compound. KIE studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. researchgate.netconsensus.apprsc.org For example, a primary KIE observed upon isotopic labeling of the acetylenic hydrogen would suggest that the cleavage of the C-H bond is involved in the rate-determining step. In the absence of such experimental data for this compound, any discussion on the rate-determining steps of its transformations would be purely speculative.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

There is no information available regarding the stereochemical outcomes of reactions involving this compound. For reactions that could generate stereocenters, such as asymmetric hydrogenation or certain cycloaddition reactions, the degree of diastereoselectivity or enantioselectivity is unknown. The development of stereoselective transformations is a key area of modern organic synthesis, but its application to this specific substrate has not been documented in the provided search results.

Computational and Theoretical Studies on 3 Ethynyl 4 Methoxybenzonitrile and Its Derivatives

Density Functional Theory (DFT) Calculations for Ground and Transition State Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively employed to investigate the ground and transition state geometries of molecules, offering profound insights into their stability and reactivity.

Elucidation of Electronic Structures and Molecular Orbitals

DFT calculations are instrumental in elucidating the electronic structure of 3-ethynyl-4-methoxybenzonitrile and its analogs. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic properties. For instance, studies on related benzonitrile (B105546) derivatives have shown that the HOMO is typically localized on the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO is often centered on the electron-withdrawing nitrile group and the ethynyl (B1212043) moiety. This separation of frontier orbitals is crucial for understanding charge transfer processes and predicting the molecule's behavior in chemical reactions.

Analysis of the molecular orbital composition provides a quantitative picture of the electronic distribution. For example, in a study of a similar molecule, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, DFT calculations revealed that the upper valence band maximum is mainly formed by S-p states, while the lower conduction band has mainly C-p states character, significantly influencing the energy band gap. This level of detail is essential for designing molecules with specific electronic properties, such as those used in organic electronics.

Prediction of Reaction Energetics and Activation Barriers

One of the significant applications of DFT is the prediction of reaction energetics, including the calculation of reaction enthalpies, Gibbs free energies, and activation barriers. This information is vital for understanding the feasibility and kinetics of chemical transformations involving this compound. For example, DFT calculations can be used to model the energy profile of a reaction, identifying the transition states that connect reactants to products.

In a computational study on the formation of 3,4-dimethoxybenzaldehyde (B141060) from a related precursor, DFT calculations using the M06-2X functional were employed to map out the complete reaction pathway. nih.gov The study revealed an endothermic process with varying activation energies for the different transition states involved. nih.gov This type of analysis allows for the identification of the rate-determining step and provides valuable insights into the factors that control the reaction rate. By systematically modifying the structure of the reactants and catalysts in silico, researchers can screen for optimal reaction conditions and design more efficient synthetic routes.

Analysis of Reaction Mechanisms and Catalytic Cycles

DFT calculations are a powerful tool for dissecting complex reaction mechanisms and understanding the role of catalysts. By modeling the interactions between reactants, catalysts, and intermediates, researchers can elucidate the step-by-step transformations that occur during a chemical reaction. A catalyst functions by providing an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction rate. youtube.com

For instance, in the study of the lignin (B12514952) peroxidase (LiP) catalyzed degradation of aromatic compounds, DFT calculations were used to investigate the non-enzymatic steps of the reaction mechanism. nih.gov The theoretical calculations, performed at the M06-2X/6-31++G(d,p) level of theory, helped to understand the intricate details of radical species formation, bond transformations, and rearrangements involved in the catalytic cycle. nih.gov This knowledge is crucial for the development of more efficient and selective catalysts for various industrial applications.

| Computational Method | Application | Key Findings |

| DFT (M06-2X/6-31++G(d,p)) | Reaction mechanism of 3,4-dimethoxybenzaldehyde formation | Endothermic process with mixed activation energies; detailed steps of the non-enzymatic reaction pathway were elucidated. nih.gov |

| DFT | Electronic structure of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione | The upper valence band maximum is mainly formed by S-p states, and the lower conduction band has mainly C-p states character. |

Spectroscopic Property Predictions (e.g., NMR, IR) for Structural Confirmation

DFT calculations can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions serve as a valuable tool for the interpretation of experimental spectra and the confirmation of molecular structures.

For example, in a study on a triazole derivative, theoretical 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with different DFT functionals (B3LYP, B3PW91) and compared with experimental data. researchgate.net Similarly, calculated IR spectra can be compared with experimental FT-IR spectra to assign vibrational modes to specific functional groups within the molecule. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by refining the computational model.

Molecular Electron Density Theory (MEDT) for Understanding Reactivity and Selectivity

While not explicitly found in the search results for "this compound," Molecular Electron Density Theory (MEDT) is a powerful conceptual framework for understanding chemical reactivity. It posits that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. MEDT analysis of the conceptual DFT reactivity indices, such as the electrophilicity and nucleophilicity indices, can provide valuable insights into the reactivity and selectivity of this compound in various reactions.

Ab Initio and Semi-Empirical Methods for Complementary Insights

Beyond DFT, other quantum chemical methods can provide complementary insights into the properties of this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster theory), are derived from first principles without empirical parameterization. libretexts.org While computationally more demanding than DFT, they can offer higher accuracy for certain properties, especially for systems where electron correlation is critical. libretexts.org

Semi-Empirical Methods: These methods utilize parameters derived from experimental data to simplify the calculations, making them significantly faster than ab initio or DFT methods. libretexts.org While less accurate, they are well-suited for rapid screening of large numbers of molecules or for studying very large systems where higher-level calculations are not feasible. libretexts.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations could, in principle, provide valuable insights into the conformational flexibility of the this compound molecule. For instance, such simulations could explore the rotational barriers around the C-C single bonds connecting the ethynyl and methoxy groups to the benzene (B151609) ring, as well as the bond connecting the nitrile group. This would allow for the characterization of the most stable conformations and the energy landscape of conformational changes.

Furthermore, MD simulations would be instrumental in studying the intermolecular interactions of this compound in various environments. In a condensed phase, such as a crystal or a solution, these simulations could predict how individual molecules arrange themselves and interact with their neighbors. Key intermolecular interactions that could be investigated include:

π-π stacking: The interaction between the aromatic rings of adjacent molecules.

Hydrogen bonding: Although this compound does not have strong hydrogen bond donors, the nitrogen of the nitrile group and the oxygen of the methoxy group could act as hydrogen bond acceptors in the presence of suitable donor molecules.

While direct studies on this compound are not available, research on structurally related molecules can offer a glimpse into the types of analyses that would be possible. For example, studies on other benzonitrile derivatives or molecules with ethynyl and methoxy functional groups often employ MD simulations to understand their behavior in biological systems or materials science applications.

Advanced Characterization Techniques for 3 Ethynyl 4 Methoxybenzonitrile and Its Reaction Products

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 3-Ethynyl-4-methoxybenzonitrile, the expected exact mass can be calculated and compared to the experimentally obtained value to confirm its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) would reveal the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule. youtube.com The chemical shift of each signal indicates the type of carbon (e.g., aromatic, acetylenic, methoxy). For this compound, distinct signals would be expected for the two acetylenic carbons, the carbon of the nitrile group, the methoxy carbon, and the aromatic carbons. youtube.comdocbrown.info The carbon attached to the electronegative oxygen of the methoxy group would appear at a characteristic downfield shift. docbrown.info

While specific NMR data for this compound was not found, the following table provides representative ¹H and ¹³C NMR data for a structurally similar compound, 4-methoxybenzonitrile (B7767037), to illustrate the type of information obtained. rsc.org

| Compound | ¹H NMR (400 MHz, CDCl₃, ppm) | ¹³C NMR (100 MHz, CDCl₃, ppm) |

| 4-Methoxybenzonitrile | δ 3.86 (s, 3H), 6.95 (d, J = 8.0Hz, 2H), 7.58 (d, J = 8.0Hz, 2H) | δ 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For this compound, key functional groups that would give rise to characteristic spectral bands include:

C≡N (Nitrile): A strong, sharp absorption band in the IR spectrum typically appears around 2220-2260 cm⁻¹.

C≡C-H (Terminal Alkyne): A sharp, moderate absorption band for the C≡C stretch is expected around 2100-2140 cm⁻¹, and a strong, sharp band for the ≡C-H stretch appears around 3300 cm⁻¹.

C-O (Methoxy Ether): A strong absorption band for the C-O stretch is typically observed in the region of 1250-1000 cm⁻¹.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are seen in the 1600-1450 cm⁻¹ region.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The C≡C and C≡N stretching vibrations often give strong signals in the Raman spectrum. While specific spectra for this compound are not available, data for related compounds like 4-hydroxy-3-methoxybenzonitrile (B1293924) and 1-ethynyl-4-methoxybenzene show the utility of these techniques in identifying key functional groups. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

For this compound, a successful single-crystal X-ray diffraction experiment would confirm the planar structure of the benzene ring and provide precise measurements of the bond lengths of the ethynyl (B1212043) and nitrile groups. It would also reveal the conformation of the methoxy group relative to the aromatic ring and detail the intermolecular interactions, such as packing forces and potential hydrogen bonding, in the solid state. Although no published crystal structure for this compound was found, this technique remains the gold standard for absolute structure determination of crystalline materials.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment, Reaction Monitoring, and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. sielc.comnih.gov By developing a suitable method, the purity of a sample can be determined by measuring the area of the peak corresponding to the compound relative to the total area of all peaks. nih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. rsc.org Given the likely volatility of this compound, GC could be used for purity assessment and reaction monitoring. rsc.org In a typical GC analysis, the sample is vaporized and transported through a column by an inert gas. The separation is based on the compound's boiling point and its interactions with the stationary phase. The detector response provides a quantitative measure of the compound's concentration.

Both HPLC and GC can be coupled with mass spectrometry (LC-MS and GC-MS) to provide both separation and identification of the components in a mixture. rsc.orgmdpi.com This is particularly useful for identifying impurities and reaction byproducts.

The following table outlines a hypothetical set of chromatographic conditions that could be used as a starting point for the analysis of this compound, based on methods for similar compounds. nih.gov

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV-Vis | Purity assessment, quantitative analysis |

| GC | Capillary column (e.g., DB-5) | Helium | Flame Ionization Detector (FID) | Purity assessment, reaction monitoring |

The Elusive Identity of this compound in Advanced Scientific Research

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific synthetic utility and applications of the chemical compound This compound remains largely undocumented in publicly accessible resources. Extensive inquiries into its role as a building block for advanced materials, a scaffold in complex chemical synthesis, or as a ligand in coordination chemistry have yielded no specific research findings.

The investigation frequently led to a similarly named but structurally distinct compound, 3-Ethoxy-4-methoxybenzonitrile . This related molecule is noted for its role as a pharmaceutical intermediate. However, the substitution of an ethoxy group for the ethynyl group fundamentally alters the chemical properties and potential applications of the molecule, making any extrapolation of data inappropriate and scientifically unsound.

Similarly, searches for related structures such as 3-Ethynyl-4-methoxybenzaldehyde and 4-Formyl-3-methoxybenzonitrile provided information on their own unique characteristics and applications, but did not shed light on the specific utility of this compound.

The absence of dedicated research articles or patents focusing on this compound suggests several possibilities: the compound may be a novel or emerging molecule with research yet to be published; it could be an intermediate that is synthesized and used in situ without being isolated or extensively characterized; or it may be referred to by a different, less common nomenclature not captured in the performed searches.

Consequently, a detailed article structured around the requested outline of its applications in optoelectronics, non-linear optics, synthesis of biologically relevant frameworks, construction of polycyclic aromatic systems, heterocycles, and ligand design cannot be generated at this time due to the lack of available scientific data. Further research and publication in the field would be necessary to elucidate the specific roles and potential of this particular compound.

Synthetic Utility and Applications of 3 Ethynyl 4 Methoxybenzonitrile in Advanced Materials and Chemical Synthesis

Role in Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of 3-ethynyl-4-methoxybenzonitrile, featuring a unique combination of a cyano group, an ethynyl (B1212043) substituent, and a methoxy (B1213986) group on a benzene (B151609) ring, provides a versatile platform for the formation of complex, well-defined supramolecular structures through self-assembly. While direct and extensive research on the supramolecular chemistry of this specific compound is not widely documented in publicly available literature, the predictable and well-understood non-covalent interactions associated with its functional groups allow for a detailed projection of its role in crystal engineering and the formation of higher-order architectures.

The self-assembly of this compound is primarily governed by a concert of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The interplay of these forces dictates the packing of the molecules in the solid state, leading to the formation of distinct supramolecular synthons.

A critical element in the supramolecular chemistry of this compound is the ethynyl group. It is a highly versatile functional group in crystal engineering, capable of acting as both a hydrogen bond donor, through its acidic acetylenic proton (C–H), and as a hydrogen bond acceptor, via its electron-rich triple bond (C≡C). Studies on various ethynyl-containing compounds have demonstrated their significant role in directing molecular aggregation. The acidic proton of the ethynyl group can form C–H···N and C–H···O hydrogen bonds with the nitrogen atom of the cyano group and the oxygen atom of the methoxy group of neighboring molecules, respectively. Furthermore, the π-system of the ethynyl group can accept hydrogen bonds and participate in C–H···π interactions.

The benzonitrile (B105546) moiety itself is a key player in the formation of supramolecular assemblies. The nitrogen atom of the cyano group is a potent hydrogen bond acceptor, readily participating in C–H···N interactions. This interaction is a common and robust supramolecular synthon in the crystal structures of benzonitrile derivatives. Moreover, the aromatic ring of the benzonitrile core provides a platform for π-π stacking interactions, which contribute significantly to the stability of the resulting supramolecular architectures. The relative arrangement of the stacked rings can vary, leading to different packing motifs.

The methoxy group (-OCH₃) at the 4-position further influences the self-assembly process. The oxygen atom can act as a hydrogen bond acceptor, forming C–H···O interactions with hydrogens from neighboring molecules, including the acetylenic proton or aromatic C-H groups. These interactions, while generally weaker than conventional hydrogen bonds, play a crucial role in the fine-tuning of the crystal packing.

The combination of these functional groups allows for the formation of a variety of supramolecular motifs. For instance, head-to-tail arrangements can be envisioned, where the ethynyl group of one molecule interacts with the cyano group of another. This could lead to the formation of one-dimensional chains or tapes. These chains can then be further organized into two- or three-dimensional structures through π-π stacking of the benzene rings and weaker C–H···O interactions involving the methoxy groups.

Recent studies on the recognition of benzonitrile derivatives by supramolecular macrocycles have highlighted the importance of the benzonitrile fragment in directing host-guest interactions. A phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been shown to precisely recognize a variety of benzonitrile derivatives through non-covalent interactions, forming key-lock complexes. In these complexes, the benzene ring of the benzonitrile guest engages in π-π stacking with a fluorene (B118485) moiety of the host, while other interactions contribute to the stability of the assembly. This underscores the potential of the benzonitrile unit within this compound to act as a recognition site in more complex supramolecular systems.

In the context of coordination chemistry, the cyano group of this compound can act as a ligand, coordinating to metal centers to form coordination polymers and metal-organic frameworks (MOFs). The linear geometry of the cyano group makes it an excellent building block for connecting metal nodes into extended networks. The presence of the ethynyl and methoxy groups can further functionalize the resulting frameworks, potentially influencing their porosity, stability, and host-guest properties.

The following table summarizes the potential non-covalent interactions involving this compound and their role in self-assembly.

| Functional Group | Potential Non-Covalent Interactions | Role in Self-Assembly |

| Ethynyl (C≡C-H) | C-H···N, C-H···O, C-H···π (donor) | Directional control, formation of chains |

| π-system (acceptor) | Cross-linking of molecular chains | |

| Cyano (C≡N) | N as H-bond acceptor (C-H···N) | Formation of robust supramolecular synthons |

| Coordination to metal centers | Building block for coordination polymers and MOFs | |

| Methoxy (-OCH₃) | O as H-bond acceptor (C-H···O) | Fine-tuning of crystal packing, stabilization |

| Benzene Ring | π-π stacking | Formation of layered structures, stabilization |

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Catalytic Systems for 3-Ethynyl-4-methoxybenzonitrile Transformations

The future of chemical synthesis lies in the development of catalytic systems that are not only efficient but also highly selective. For this compound, this translates to catalysts that can precisely target its ethynyl (B1212043) or nitrile groups, or even enable tandem reactions involving both. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for transforming the ethynyl group, future research will likely focus on creating more sophisticated catalytic systems.

Prospective research directions include the design of catalysts for:

Regio- and Stereoselective Additions: Developing catalysts that can control the regioselectivity of additions to the alkyne, leading to specific isomers of substituted alkenes.

Enantioselective Transformations: Creating chiral catalysts that can induce stereocenters during reactions, a critical step for the synthesis of new pharmaceuticals.

Orthogonal Catalysis: Designing systems where multiple catalysts can coexist in a single pot to facilitate sequential, one-pot transformations of both the ethynyl and nitrile groups without interfering with each other.

Sustainable Catalysis: Exploring the use of earth-abundant and non-toxic metals to replace precious metal catalysts, aligning with the principles of green chemistry.

Exploration of Novel Reactivity Patterns and Unprecedented Bond Formations

Beyond its established reactivity, the unique electronic properties of this compound open the door to exploring novel and unprecedented chemical transformations. The interplay between the electron-withdrawing nitrile group and the electron-donating methoxy (B1213986) group, transmitted through the aromatic ring to the ethynyl moiety, creates a rich playground for discovering new reactions.

Future research is anticipated to explore:

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key component, allowing for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single step. nih.govbeilstein-journals.orgnih.govmdpi.combeilstein-journals.org This approach is highly efficient for generating libraries of compounds for drug discovery and materials science. nih.govbeilstein-journals.orgnih.govmdpi.combeilstein-journals.org

C-H Activation: Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the aromatic ring, providing new avenues for derivatization.

Electro- and Photochemical Transformations: Investigating the behavior of this compound under electrochemical and photochemical conditions to unlock new reaction pathways and synthesize novel structures. acs.org

Domino and Cascade Reactions: Designing reaction sequences where the initial transformation of the ethynyl or nitrile group triggers a series of subsequent bond-forming events in a controlled manner, leading to the formation of intricate polycyclic systems.

Integration of this compound into Automated Synthesis Platforms